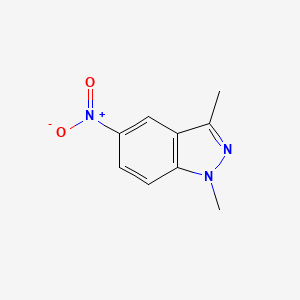
1,3-Dimethyl-5-nitro-1h-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-nitro-1h-indazole is a useful research compound. Its molecular formula is C9H9N3O2 and its molecular weight is 191.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that indazole derivatives, including 1,3-dimethyl-5-nitro-1H-indazole, exhibit notable antimicrobial properties. In a study evaluating a series of indazole compounds, it was found that certain derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were determined, highlighting their potential as antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that indazole derivatives can act as tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism positions them as candidates for further development in cancer therapeutics . Additionally, the structure-activity relationship (SAR) studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Antichagasic Activity
A study focused on the antichagasic activity of nitroindazole derivatives revealed that this compound could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The compound's efficacy was measured through its ability to induce cell death in trypomastigote forms at specific concentrations . The results indicated a strong correlation between the compound's structure and its biological activity.
Case Study 2: Electrochemical Properties
Electrochemical studies have shown that 5-nitroindazole derivatives can generate nitro-anion radicals under physiological conditions. This characteristic is crucial for their activity against various pathogens and provides insights into their mechanism of action at the molecular level . Such findings are essential for understanding how these compounds can be optimized for therapeutic use.
Data Tables
The following tables summarize key findings from recent studies on this compound and related compounds.
| Biological Activity | Compound | IC50 (µM) | Activity Type |
|---|---|---|---|
| Antibacterial | This compound | 16.4 | Inhibition against E. coli |
| Antichagasic | Nitroindazole Derivative | 11.0 | Inhibition against T. cruzi |
| Anticancer | Indazole Derivative | Varies | Tubulin inhibition |
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Dimethyl Carbonate | Triethylene diamine | 70.6 |
| Methylation Reaction | Methyl carbonate | 73 |
Propiedades
Número CAS |
5757-84-6 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-nitroindazole |
InChI |
InChI=1S/C9H9N3O2/c1-6-8-5-7(12(13)14)3-4-9(8)11(2)10-6/h3-5H,1-2H3 |
Clave InChI |
IPJSJINXKBSNSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













